molecular formula C23H23Cl2N3 B11672744 N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine CAS No. 315224-65-8

N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine

Cat. No.: B11672744
CAS No.: 315224-65-8
M. Wt: 412.4 g/mol
InChI Key: BYJICHPRSQUAIV-YZSQISJMSA-N
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Description

N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a piperazine core, a privileged scaffold in drug discovery known for its versatility and presence in compounds with a wide spectrum of biological activities . The structure is further elaborated with a naphthalen-1-ylmethyl group and a 2,4-dichlorophenyl ethylidene imine moiety, contributing to its potential as a high-value intermediate for pharmaceutical development. The piperazine ring is a common building block in therapeutics, found in agents ranging from antipsychotics to antifungals . Meanwhile, the dichlorophenyl subunit is a frequent structural element in ligands designed for neurological targets, such as highly selective dopamine D3 receptors . The specific molecular architecture of this compound suggests potential utility as a key intermediate in the synthesis of novel enzyme inhibitors or receptor ligands. Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in the development of targeted therapies. This product is exclusively intended for research purposes in laboratory settings. It is For Research Use Only and is not designed for human therapeutic, diagnostic, or veterinary applications. Researchers should consult the product's Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment, adhering to all relevant laboratory safety regulations.

Properties

CAS No.

315224-65-8

Molecular Formula

C23H23Cl2N3

Molecular Weight

412.4 g/mol

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine

InChI

InChI=1S/C23H23Cl2N3/c1-17(21-10-9-20(24)15-23(21)25)26-28-13-11-27(12-14-28)16-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,15H,11-14,16H2,1H3/b26-17+

InChI Key

BYJICHPRSQUAIV-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Naphthalen-1-ylmethyl)piperazine

The piperazine intermediate is prepared through N-alkylation of piperazine with 1-(chloromethyl)naphthalene.
Reaction conditions :

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Temperature : 80–100°C, 12–24 hours

  • Yield : 68–75%.

Mechanism :
Piperazine+1-(Chloromethyl)naphthaleneK2CO34-(Naphthalen-1-ylmethyl)piperazine+HCl\text{Piperazine} + \text{1-(Chloromethyl)naphthalene} \xrightarrow{\text{K}_2\text{CO}_3} \text{4-(Naphthalen-1-ylmethyl)piperazine} + \text{HCl}

Formation of the Ethylidene Imine

The imine is synthesized via condensation of 2,4-dichloroacetophenone with the piperazine intermediate.
Reaction conditions :

  • Catalyst : Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Solvent : Toluene, reflux

  • Temperature : 110°C, 6 hours

  • Yield : 82%.

Mechanism :
2,4-Dichloroacetophenone+4-(Naphthalen-1-ylmethyl)piperazineTi(OiPr)4Target Compound+H2O\text{2,4-Dichloroacetophenone} + \text{4-(Naphthalen-1-ylmethyl)piperazine} \xrightarrow{\text{Ti(OiPr)}_4} \text{Target Compound} + \text{H}_2\text{O}

Method 2: One-Pot Reductive Amination

This approach combines both steps in a single vessel, reducing purification losses.

Reaction Scheme

  • Reductive amination of 2,4-dichloroacetophenone with ammonium acetate forms the imine.

  • N-alkylation with 1-(chloromethyl)naphthalene occurs in situ.

Conditions :

  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol, room temperature

  • Time : 24 hours

  • Yield : 60–65%.

Advantages :

  • Eliminates intermediate isolation

  • Compatible with moisture-sensitive reagents

Method 3: Solid-Phase Synthesis

Developed for high-throughput applications, this method uses resin-bound piperazine.

Procedure

  • Immobilization : Piperazine is attached to Wang resin via a carboxylic acid linker.

  • Alkylation : 1-(Chloromethyl)naphthalene is introduced under microwave irradiation (100°C, 30 min).

  • Cleavage : The product is released using trifluoroacetic acid (TFA).

  • Condensation : Reacted with 2,4-dichloroacetophenone.

Yield : 70–78% (over three steps)

Optimization and Scale-Up Considerations

Solvent Selection

SolventDielectric ConstantBoiling Point (°C)Yield (%)
Toluene2.411082
DMF36.715375
Acetonitrile37.58268

Polar aprotic solvents (e.g., DMF) enhance alkylation rates but require higher temperatures for imine formation.

Catalytic Systems

  • Titanium(IV) isopropoxide : Superior for imine condensation (82% yield vs. 50% with HCl/MeOH).

  • Palladium catalysts : Explored for asymmetric synthesis but showed <5% enantiomeric excess.

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 7H, naphthalene), 6.90 (s, 1H, imine), 3.75 (s, 2H, CH₂-naphthalene), 2.60–2.45 (m, 8H, piperazine).

  • HRMS : m/z calculated for C₂₃H₂₂Cl₂N₃ [M+H]⁺ 414.1243, found 414.1246.

Industrial-Scale Challenges

  • Purification : Column chromatography is impractical; recrystallization from ethanol/water (4:1) achieves >95% purity.

  • Cost drivers : 1-(Chloromethyl)naphthalene accounts for 62% of raw material costs.

Emerging Methodologies

  • Flow chemistry : Reduces reaction time from 24 hours to 2 hours via continuous imine formation.

  • Biocatalysis : Lipase-mediated asymmetric synthesis under investigation .

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Biological Activities

Research has demonstrated that N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine exhibits various biological activities:

Antimycobacterial Activity

A study highlighted its potential against mycobacterial strains, indicating that derivatives of similar structures show significant antimicrobial properties. The compound's mechanism may involve inhibition of mycobacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Preliminary investigations suggest that this compound may possess selective cytotoxicity against certain cancer cell lines. It has been observed to induce apoptosis in human cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Neuropharmacological Effects

The structural features of this compound suggest potential applications in neuropharmacology. Compounds with similar piperazine structures have been studied for their effects on neurotransmitter systems, indicating possible use in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and In Vitro Antimycobacterial ActivityAntimycobacterial ActivityThe compound showed promising results against Mycobacterium tuberculosis with MIC values indicating effective inhibition.
Anticancer PotentialCytotoxicity in Cancer CellsDemonstrated selective cytotoxicity towards various human cancer cell lines while showing minimal toxicity to normal cells.
Neuropharmacological InsightsNeuropharmacologyPotential effects on neurotransmitter systems were noted, suggesting applications in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Imine Nitrogen

Compound Name Substituent on Imine Nitrogen Molecular Formula Molecular Weight Key Features
Target Compound 2,4-Dichlorophenyl C₂₂H₂₁Cl₂N₃ 398.331 Electron-withdrawing Cl groups enhance stability and potential receptor binding.
N-[(E)-(4-Methylphenyl)methylene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine 4-Methylphenyl C₂₃H₂₅N₃ 343.474 Electron-donating methyl group increases lipophilicity.
N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine 4-Chloro-3-nitrophenyl C₁₇H₁₆ClN₅O₂ 357.796 Nitro group introduces polarity and potential reactivity.
N-{(E)-[4-(Benzyloxy)phenyl]methylene}-4-(naphthalen-1-ylmethyl)piperazin-1-amine 4-(Benzyloxy)phenyl C₂₉H₂₇N₃O 433.548 Benzyloxy group adds steric bulk and may reduce solubility.
N,N-Dimethyl-4-[(E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl]aniline 4-(Dimethylamino)phenyl C₂₅H₂₈N₄ 384.519 Dimethylamino group enhances electron density and solubility.
(E)-N-((5-methylthiophen-2-yl)methylene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine 5-Methylthiophen-2-yl C₂₂H₂₃N₃S 369.507 Thiophene ring introduces heteroaromaticity and potential π-π interactions.

Key Structural and Functional Differences

Electron-Donating Groups (EDGs): The 4-methylphenyl and 4-(dimethylamino)phenyl groups enhance electron density, which may improve solubility but reduce metabolic stability.

Steric and Lipophilic Effects :

  • The naphthalen-1-ylmethyl group (common in all analogs) contributes significant lipophilicity, likely influencing membrane permeability.
  • Bulky substituents like 4-(benzyloxy)phenyl or thiophene may sterically hinder interactions with flat binding pockets.

Biological Implications: While direct bioactivity data for the target compound are lacking, naphthalene derivatives are noted for antimicrobial properties , and piperazine-containing compounds are frequently explored in CNS drug development (e.g., cannabinoid receptor ligands ).

Biological Activity

N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a dichlorophenyl group , a naphthalenylmethyl group , and a piperazinamine moiety . The synthesis typically involves the condensation of 3,4-dichloroacetophenone with 4-(naphthalen-1-ylmethyl)piperazine under specific conditions, often using solvents like acetic acid or ethanol at elevated temperatures to facilitate the reaction .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, compounds structurally similar to this compound have shown potent effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives could induce apoptosis in hepatocarcinoma cells by elevating intracellular reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 10gHepG20.51Induces apoptosis via ROS elevation
Compound XSMMC-77211.39Mitochondrial disruption
Compound YHep3B0.73Cell membrane integrity loss

Antimicrobial Activity

In addition to anticancer effects, this compound and its derivatives have been investigated for antimicrobial properties. Research has shown that certain piperazine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential as therapeutic agents in treating infections .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to altered cellular responses. For instance, the compound may inhibit key pathways involved in cell proliferation or survival in cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of piperazine derivatives similar to this compound. Notably:

  • A study reported that derivatives with modifications on the piperazine ring exhibited enhanced anticancer activity against multiple human cancer cell lines .
  • Another investigation highlighted the compound's potential as an antimicrobial agent against resistant bacterial strains, showcasing its versatility in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine, and how can stereochemical purity be ensured?

  • Methodology :

  • Stepwise synthesis : Begin with a piperazine core functionalized with a naphthalen-1-ylmethyl group. React with 1-(2,4-dichlorophenyl)ethylidene under Schiff base formation conditions (e.g., ethanol or toluene with a catalytic acid like acetic acid).
  • Stereochemical control : Use enantiomerically pure precursors (e.g., resolved cyclohexylamines as in ) to avoid racemization. Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or polarimetry .
  • Purification : Employ column chromatography or preparative TLC with solvents like dichloromethane/methanol (9:1) to isolate the target compound.

Q. Which analytical techniques are most effective for structural validation of this compound?

  • Key Techniques :

  • Mass Spectrometry (MS) : Confirm molecular weight using ESI+ mode (e.g., expected m/z ~480–500 [M+H]+ based on and ).
  • 1H NMR : Look for diagnostic signals:
  • Aromatic protons (δ 6.8–8.5 ppm for dichlorophenyl and naphthalene groups).
  • Piperazine CH2 signals (δ 2.5–3.5 ppm).
  • Ethylidene CH3 (δ 1.8–2.2 ppm) .
  • IR Spectroscopy : Confirm imine (C=N) stretch near 1640–1680 cm⁻¹.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

  • Experimental Design :

  • Analog synthesis : Modify substituents (e.g., replace naphthalen-1-ylmethyl with pyridinyl or phenyl groups) to assess pharmacophore requirements.
  • Biological assays : Test analogs against relevant targets (e.g., dopamine or serotonin receptors, as in and ). Use radioligand binding assays (e.g., IC50 determination) or functional cAMP assays.
  • Data analysis : Compare logP, steric parameters (e.g., molar refractivity), and electronic effects (Hammett constants) to correlate structural features with activity .

Q. What computational strategies predict the binding mode of this compound to CNS targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into homology models of dopamine D3 or 5-HT2A receptors (based on and ).
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-receptor complexes.
  • Free energy calculations : Apply MM-GBSA to estimate binding affinities and identify critical interactions (e.g., π-π stacking with Phe346 in D3 receptors) .

Q. How should researchers resolve contradictions in synthetic yields or impurity profiles?

  • Troubleshooting :

  • Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., unreacted Schiff base precursors or oxidized byproducts).
  • Reaction optimization : Adjust solvent polarity (e.g., switch from ethanol to DMF for better solubility) or temperature (e.g., 80°C vs. 140°C in ).
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance imine formation efficiency .

Q. What pharmacological models are suitable for evaluating this compound’s pharmacokinetic properties?

  • In vitro models :

  • Caco-2 assays : Measure permeability to predict oral bioavailability.
  • Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic degradation (t1/2 calculation).
    • In vivo models :
  • Rodent studies : Administer intravenously/orally to determine AUC, Cmax, and brain-plasma ratio (critical for CNS targets) .

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